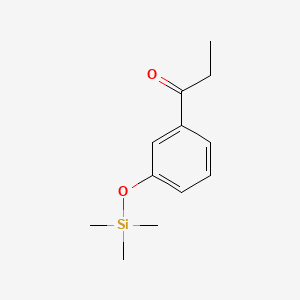
1-(3-Trimethylsilyloxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Trimethylsilyloxyphenyl)propan-1-one is an organic compound characterized by the presence of a trimethylsilyloxy group attached to a phenyl ring, which is further connected to a propanone moiety
Métodos De Preparación
The synthesis of 1-(3-Trimethylsilyloxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxyacetophenone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product with high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure efficiency and scalability.
Análisis De Reacciones Químicas
1-(3-Trimethylsilyloxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like halides or organometallic compounds.
Common reagents and conditions for these reactions include mild to moderate temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts or bases to facilitate the reactions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-Trimethylsilyloxyphenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing, with a focus on its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings, due to its reactivity and functional group compatibility.
Mecanismo De Acción
The mechanism by which 1-(3-Trimethylsilyloxyphenyl)propan-1-one exerts its effects is primarily through its functional groups. The trimethylsilyloxy group can enhance the compound’s stability and reactivity, facilitating interactions with molecular targets. The ketone moiety can participate in various chemical reactions, including nucleophilic addition and condensation reactions, which are crucial in its role as a synthetic intermediate. Molecular targets and pathways involved in its action include enzyme inhibition, receptor binding, and modulation of cellular pathways, depending on the specific application and derivative used.
Comparación Con Compuestos Similares
1-(3-Trimethylsilyloxyphenyl)propan-1-one can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)propan-1-one: Similar in structure but with a methoxy group instead of a trimethylsilyloxy group, leading to different reactivity and applications.
1-(3-Hydroxyphenyl)propan-1-one: Contains a hydroxy group, making it more prone to oxidation and different in terms of biological activity.
1-(3-Chlorophenyl)propan-1-one:
The uniqueness of this compound lies in its trimethylsilyloxy group, which imparts distinct chemical stability and reactivity, making it valuable in various synthetic and research applications.
Propiedades
Número CAS |
33342-88-0 |
|---|---|
Fórmula molecular |
C12H18O2Si |
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
1-(3-trimethylsilyloxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H18O2Si/c1-5-12(13)10-7-6-8-11(9-10)14-15(2,3)4/h6-9H,5H2,1-4H3 |
Clave InChI |
WLZCOYUOTJRPDF-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=CC=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


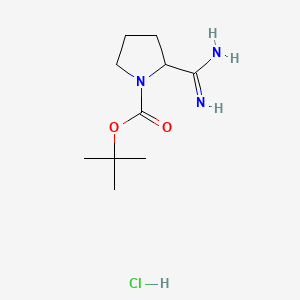
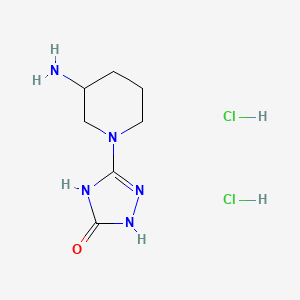
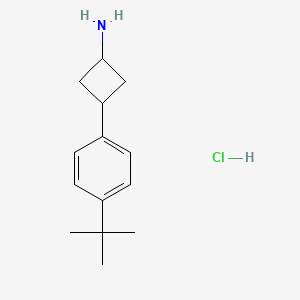
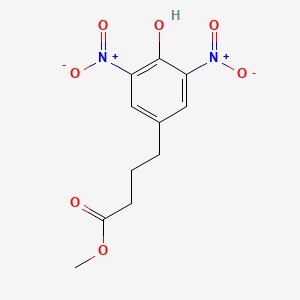
![Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15299040.png)
![{3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol](/img/structure/B15299041.png)

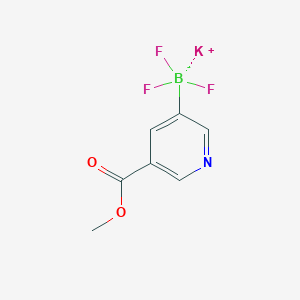
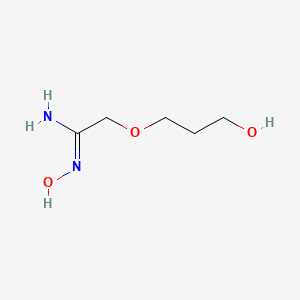
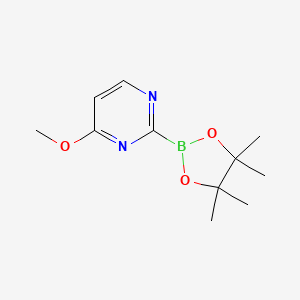
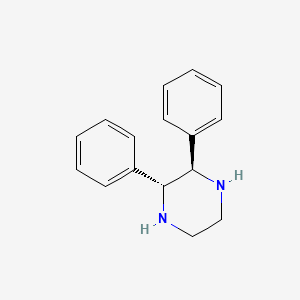
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}ethan-1-amine hydrochloride](/img/structure/B15299071.png)
![3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B15299091.png)
![[2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid](/img/structure/B15299092.png)
